Khekadaengoside K
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Khekadaengoside K typically involves extraction from natural sources rather than synthetic routes. The fruits of Trichosanthes tricuspidata are first dried and powdered. The powdered material is then subjected to solvent extraction using methanol . The methanolic extract is further purified using chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
large-scale extraction would involve similar steps as laboratory extraction but on a larger scale, including solvent extraction, filtration, and chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
Khekadaengoside K undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the double bonds within the triterpenoid structure.
Substitution: This can occur at the glycosidic linkage or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Khekadaengoside K has a wide range of scientific research applications:
Mechanism of Action
Khekadaengoside K exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Antimicrobial: It disrupts microbial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
Khekadaengoside A: Another triterpenoid saponin from Trichosanthes tricuspidata with similar biological activities.
Cucurbitacin H: A related compound with potent anticancer properties.
Cucurbitacin L: Known for its anti-inflammatory and anticancer activities.
Uniqueness
Khekadaengoside K is unique due to its specific glycosidic linkage and the presence of a hexanorcucurbitane skeleton, which distinguishes it from other cucurbitane glycosides .
Properties
Molecular Formula |
C30H42O10 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(8S,9R,10R,13R,14S,16R,17R)-17-acetyl-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C30H42O10/c1-13(32)21-16(33)10-28(4)19-8-7-14-15(30(19,6)20(34)11-29(21,28)5)9-17(25(38)27(14,2)3)39-26-24(37)23(36)22(35)18(12-31)40-26/h7,9,15-16,18-19,21-24,26,31,33,35-37H,8,10-12H2,1-6H3/t15-,16-,18-,19+,21+,22-,23+,24-,26-,28+,29-,30+/m1/s1 |
InChI Key |
ZRNZYSQTUUUEOQ-ZCDXCMHTSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O |
Canonical SMILES |
CC(=O)C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O |
Origin of Product |
United States |
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